molecular formula C8H10F2N2O2 B13259730 2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid

Cat. No.: B13259730
M. Wt: 204.17 g/mol
InChI Key: LRTYWLSBLWXFOV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid typically involves the reaction of 2,2-difluoroacetic acid with 1-propyl-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
  • 2,2-Difluoro-2-(1-ethyl-1H-imidazol-2-yl)acetic acid

Uniqueness

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group and the difluoroacetic acid moiety can impart distinct properties compared to other similar compounds.

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

2,2-difluoro-2-(1-propylimidazol-2-yl)acetic acid

InChI

InChI=1S/C8H10F2N2O2/c1-2-4-12-5-3-11-6(12)8(9,10)7(13)14/h3,5H,2,4H2,1H3,(H,13,14)

InChI Key

LRTYWLSBLWXFOV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1C(C(=O)O)(F)F

Origin of Product

United States

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